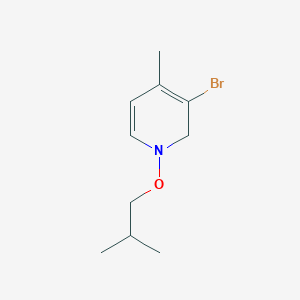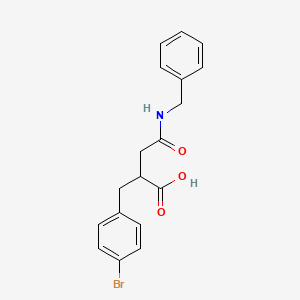![molecular formula C29H32ClN3O4 B12498570 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-BENZYLPIPÉRAZIN-1-YL)-3-[2-(4-CHLOROPHÉNOXY)-2-MÉTHYLPROPANAMIDO]BENZOATE DE MÉTHYLE est un composé organique complexe qui présente un cycle pipérazine, un ester benzoïque et un groupe chlorophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-BENZYLPIPÉRAZIN-1-YL)-3-[2-(4-CHLOROPHÉNOXY)-2-MÉTHYLPROPANAMIDO]BENZOATE DE MÉTHYLE implique généralement plusieurs étapes :
Formation du cycle pipérazine : Le cycle pipérazine peut être synthétisé par réaction de l’éthylènediamine avec des dihaloalcanes en conditions basiques.
Introduction du groupe benzyle : Le groupe benzyle est introduit par des réactions de substitution nucléophile, souvent en utilisant des halogénures de benzyle.
Fixation de l’ester benzoïque : L’ester benzoïque est formé par des réactions d’estérification impliquant des dérivés de l’acide benzoïque et du méthanol.
Incorporation du groupe chlorophénoxy : Le groupe chlorophénoxy est introduit par des réactions de substitution aromatique nucléophile utilisant des dérivés de chlorophénol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier en position benzylique, conduisant à la formation d’alcools benzyliques ou d’acides benzoïques.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou carbonyle, les convertissant respectivement en amines ou en alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophénoxy, où l’atome de chlore peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates sont couramment utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Alcools benzyliques, acides benzoïques.
Réduction : Amines, alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-(4-BENZYLPIPÉRAZIN-1-YL)-3-[2-(4-CHLOROPHÉNOXY)-2-MÉTHYLPROPANAMIDO]BENZOATE DE MÉTHYLE a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment son rôle de ligand pour certains récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 4-(4-BENZYLPIPÉRAZIN-1-YL)-3-[2-(4-CHLOROPHÉNOXY)-2-MÉTHYLPROPANAMIDO]BENZOATE DE MÉTHYLE implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l’activité de ces cibles et influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
BENZOATE DE MÉTHYLE 4-(4-MÉTHYLPIPÉRAZIN-1-YL) : Structure similaire, mais sans le groupe chlorophénoxy.
BENZOATE DE MÉTHYLE (S)-4-(1-BENZYLPIPÉRAZIN-2-YL) : Structure similaire, mais avec une stéréochimie différente.
Unicité
Le 4-(4-BENZYLPIPÉRAZIN-1-YL)-3-[2-(4-CHLOROPHÉNOXY)-2-MÉTHYLPROPANAMIDO]BENZOATE DE MÉTHYLE est unique en raison de la présence du groupe chlorophénoxy, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C29H32ClN3O4 |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C29H32ClN3O4/c1-29(2,37-24-12-10-23(30)11-13-24)28(35)31-25-19-22(27(34)36-3)9-14-26(25)33-17-15-32(16-18-33)20-21-7-5-4-6-8-21/h4-14,19H,15-18,20H2,1-3H3,(H,31,35) |
Clé InChI |
FRMTXTMHGGXIPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)
![N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12498494.png)
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)

![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)


![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)


